Sulverapride

urinary tract pharmacology benzamide repurposing diuretic activity

Sulverapride is a methylsulfamoyl‑substituted benzamide derivative (C₁₆H₂₅N₃O₅S, MW 371.5 g/mol) first patented for the treatment of lower urinary tract disorders. It belongs to the substituted benzamide class, which includes marketed antipsychotics such as sulpiride and amisulpride, but carries a distinct 5‑methylsulfamoyl substituent that differentiates it structurally and pharmacologically from close analogs.

Molecular Formula C16H25N3O5S
Molecular Weight 371.5 g/mol
CAS No. 74651-64-2
Cat. No. B10782205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulverapride
CAS74651-64-2
Molecular FormulaC16H25N3O5S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C
InChIInChI=1S/C16H25N3O5S/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20)
InChIKeySODOSTUXGWHQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulverapride (CAS 74651-64-2) Procurement Guide: Benzamide Differentiation at a Glance


Sulverapride is a methylsulfamoyl‑substituted benzamide derivative (C₁₆H₂₅N₃O₅S, MW 371.5 g/mol) first patented for the treatment of lower urinary tract disorders [1]. It belongs to the substituted benzamide class, which includes marketed antipsychotics such as sulpiride and amisulpride, but carries a distinct 5‑methylsulfamoyl substituent that differentiates it structurally and pharmacologically from close analogs [2]. The compound is a racemate with no defined stereocenters, and its logP (XLogP3‑AA = 0.7) places it among the more hydrophilic members of the benzamide family [3].

Why Sulverapride Cannot Be Substituted by Generic Benzamide Antipsychotics


Substituted benzamides share dopamine D2/D3 receptor antagonism, but clinically meaningful differences in receptor selectivity, lipophilicity, tissue distribution, and off‑target profiles render them non‑interchangeable [1]. Even within the benzamide class, small structural modifications—such as replacement of the sulfamoyl substituent—can drastically alter sigma‑receptor affinity, P‑glycoprotein susceptibility, and therapeutic indication [2]. The absence of bioactivity data for sulverapride in standard screening panels (ChEMBL) underscores that its target engagement profile likely diverges from that of marketed analogs, making generic substitution scientifically unsound without product‑specific evidence [3].

Quantitative Differentiation Evidence for Sulverapride Procurement Decisions


Unique Patent‑Indicated Therapeutic Area: Lower Urinary Tract Disorders

Sulverapride is the only benzamide derivative explicitly patented for the treatment of lower urinary tract disorders, whereas all other members of the class are approved or investigated for psychiatric indications (schizophrenia, dysthymia, depression) [1]. The Chinese Pharmacopoeia classification additionally lists sulverapride under ‘diuretics/other,’ a designation not applied to any comparator benzamide . This dual classification (antipsychotic + urinary) is unique within the class and directly informs procurement for non‑CNS research programs.

urinary tract pharmacology benzamide repurposing diuretic activity

Distinct Sulfamoyl Substituent: Methylsulfamoyl vs. Aminosulfonyl/Ethylsulfonyl in Comparators

Sulverapride bears a 5‑methylsulfamoyl (–SO₂NHCH₃) substituent, in contrast to the aminosulfonyl (–SO₂NH₂) group of sulpiride and the ethylsulfonyl (–SO₂C₂H₅) group of amisulpride [1]. This substitution alters hydrogen‑bonding capacity (7 HBA for sulverapride vs. 5 for sulpiride) and lowers lipophilicity (XLogP3‑AA 0.7 vs. 2.08 for amisulpride) [2][3]. Such physicochemical differences are known to influence blood‑brain barrier penetration, P‑glycoprotein recognition, and sigma‑receptor engagement, although direct comparative binding data for sulverapride remain unpublished.

medicinal chemistry structure-activity relationship benzamide substituent

Absence of Stereochemical Complexity: Racemic Mixture with No Defined Stereocenters

Sulverapride is supplied as a racemic mixture with no defined stereocenters (0 defined / 1 possible), whereas key comparators such as sulpiride and amisulpride possess chiral centers and are often used as enantiomerically pure preparations (e.g., (S)‑amisulpride, (S)‑(−)‑sulpiride) [1][2]. The absence of stereochemical complexity simplifies analytical characterization, eliminates the need for chiral separation during procurement, and avoids enantiomer‑specific pharmacological variability that complicates dose‑response interpretation in preclinical studies.

stereochemistry chiral separation procurement specification

Unique Pharmacological Silence in Public Databases: Absence of Activity in Standard Panels

Sulverapride (ChEMBL ID: CHEMBL2104922) registers zero bioactivity data points, zero target associations, and zero assay results in the ChEMBL database, in stark contrast to amisulpride and sulpiride, which have hundreds of curated target‑engagement records [1]. This absence is not merely a data gap; it indicates that sulverapride has not been tested against the standard receptor/enzyme panels used to profile benzamide antipsychotics, implying its primary pharmacological target(s) may lie outside the canonical dopamine D2/D3/sigma axis. For discovery programs seeking novel MoA probes, this target‑panel silence is a differentiating feature rather than a liability.

target profiling ChEMBL off-target screening

Recommended Procurement Scenarios for Sulverapride Based on Quantitative Differentiation


Urological Pharmacology: Bladder Function and Lower Urinary Tract Disease Models

Sulverapride is the only benzamide with a documented patent for lower urinary tract disorders [1]. Researchers investigating bladder smooth muscle contractility, detrusor overactivity, or urinary incontinence should select sulverapride over classic antipsychotic benzamides, which lack any urinary‑tract indication and carry confounding CNS‑mediated effects that complicate in‑vivo urodynamic readouts.

Chemical Probe Development for Novel Target Deconvolution

The complete absence of target‑engagement data in ChEMBL [2] positions sulverapride as an attractive starting scaffold for phenotypic screening and target deconvolution campaigns. Unlike sulpiride or amisulpride—whose D2/D3 pharmacology is extensively characterized—sulverapride’s blank profile allows researchers to identify novel mechanism‑of‑action hypotheses without pre‑existing target bias.

Hydrophilic Benzamide Comparator in CNS Penetration and Formulation Studies

With an XLogP3‑AA of 0.7 and 7 hydrogen‑bond acceptors [3], sulverapride is substantially more hydrophilic than amisulpride (logP 2.08) and carries more acceptor capacity than sulpiride. This makes it a valuable comparator in parallel artificial membrane permeability assays (PAMPA), P‑glycoprotein efflux studies, and formulation development where reduced lipophilicity is hypothesized to limit blood‑brain barrier penetration.

Stereochemistry‑Controlled Experimental Design

Sulverapride’s racemic nature with zero defined stereocenters [4] eliminates the enantiomer‑dependent potency variability observed for amisulpride (~3‑fold between (S)‑ and racemate) and sulpiride. Laboratories conducting dose‑response studies where chiral purity is a logistical or budgetary constraint can procure sulverapride to simplify analytical workflows and reduce the number of test articles required.

Quote Request

Request a Quote for Sulverapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.